

An In-depth Technical Guide to Methyl 3-Oxohexanoate: Structure, Synthesis, and Applications

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Compound of Interest

Compound Name: Methyl 3-oxohexanoate

Cat. No.: B1330201

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Abstract

Methyl 3-oxohexanoate is a versatile β -keto ester with significant applications in organic synthesis, serving as a key intermediate in the production of pharmaceuticals, fragrances, and polymers. This technical guide provides a comprehensive overview of its structural formula, physicochemical properties, detailed synthetic protocols, and thorough spectroscopic analysis. Furthermore, it explores its role in complex chemical transformations, such as the Hantzsch pyridine synthesis, a cornerstone in the development of calcium channel blockers like felodipine.

Chemical Structure and Properties

Methyl 3-oxohexanoate, also known as methyl butyrylacetate, is an organic compound with the molecular formula $C_7H_{12}O_3$.^{[1][2]} Its structure features a methyl ester functional group and a ketone at the β -position of the hexanoate chain.

Structural Formula:



Key Physicochemical Properties:

A summary of the key physical and chemical properties of **methyl 3-oxohexanoate** is presented in Table 1. This data is essential for its handling, storage, and application in various chemical reactions.

Property	Value	Reference(s)
Molecular Weight	144.17 g/mol	[3]
CAS Number	30414-54-1	[3]
Appearance	Colorless to almost colorless clear liquid	[3]
Melting Point	-44 to -42 °C	[3]
Boiling Point	84 - 86 °C / 14 mmHg	[3]
Density	1.020 g/cm ³	[3]
Refractive Index	1.430	[3]
Solubility	Soluble in alcohol.[4]	

Synthesis of Methyl 3-Oxohexanoate

The primary method for the synthesis of **methyl 3-oxohexanoate** is the Claisen condensation, a carbon-carbon bond-forming reaction between two esters in the presence of a strong base.[5]
[6]

Experimental Protocol: Claisen Condensation

This protocol describes the synthesis of **methyl 3-oxohexanoate** from methyl butyrate and methyl acetate using sodium methoxide as the base.

Materials:

- Methyl butyrate
- Methyl acetate
- Sodium methoxide

- Anhydrous diethyl ether
- Dilute hydrochloric acid
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Dropping funnel
- Separatory funnel
- Distillation apparatus

Procedure:

- **Reaction Setup:** A dry, 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with sodium methoxide (1 equivalent) and anhydrous diethyl ether.
- **Addition of Esters:** A mixture of methyl butyrate (1 equivalent) and methyl acetate (1 equivalent) is added dropwise to the stirred suspension of sodium methoxide in diethyl ether at room temperature.
- **Reaction:** After the addition is complete, the reaction mixture is gently refluxed for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** The reaction mixture is cooled to room temperature and then poured into a mixture of crushed ice and dilute hydrochloric acid to neutralize the excess base and quench the reaction.

- **Extraction:** The aqueous layer is separated and extracted three times with diethyl ether. The combined organic extracts are washed sequentially with saturated sodium bicarbonate solution and brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Purification:** The crude product is purified by fractional distillation under reduced pressure to yield pure **methyl 3-oxohexanoate**.

Spectroscopic Data and Analysis

The structure of **methyl 3-oxohexanoate** can be confirmed by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments in the molecule.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.7	s	3H	-OCH ₃
~3.4	s	2H	-COCH ₂ CO-
~2.5	t	2H	-CH ₂ CO-
~1.6	sextet	2H	-CH ₂ CH ₂ CO-
~0.9	t	3H	CH ₃ CH ₂ -

Note: Predicted values based on typical chemical shifts for similar functional groups.[\[1\]](#)

¹³C NMR Spectroscopy

The ^{13}C NMR spectrum provides information about the different carbon environments in the molecule.

Chemical Shift (ppm)	Assignment
~202	C=O (ketone)
~167	C=O (ester)
~52	-OCH ₃
~49	-COCH ₂ CO-
~45	-CH ₂ CO-
~17	-CH ₂ CH ₂ CO-
~13	CH ₃ CH ₂ -

Note: Predicted values based on typical chemical shifts for similar functional groups.

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands for the functional groups present in the molecule.^{[7][8]}

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960	Medium to Strong	C-H stretch (alkyl)
~1745	Strong	C=O stretch (ester)
~1715	Strong	C=O stretch (ketone)
~1200-1300	Strong	C-O stretch (ester)

Mass Spectrometry

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

m/z	Interpretation
144	Molecular ion (M^+)
113	$M^+ - OCH_3$
101	$M^+ - CH_2CO$
71	$M^+ - COOCH_3$
43	$CH_3CH_2CH_2^+$

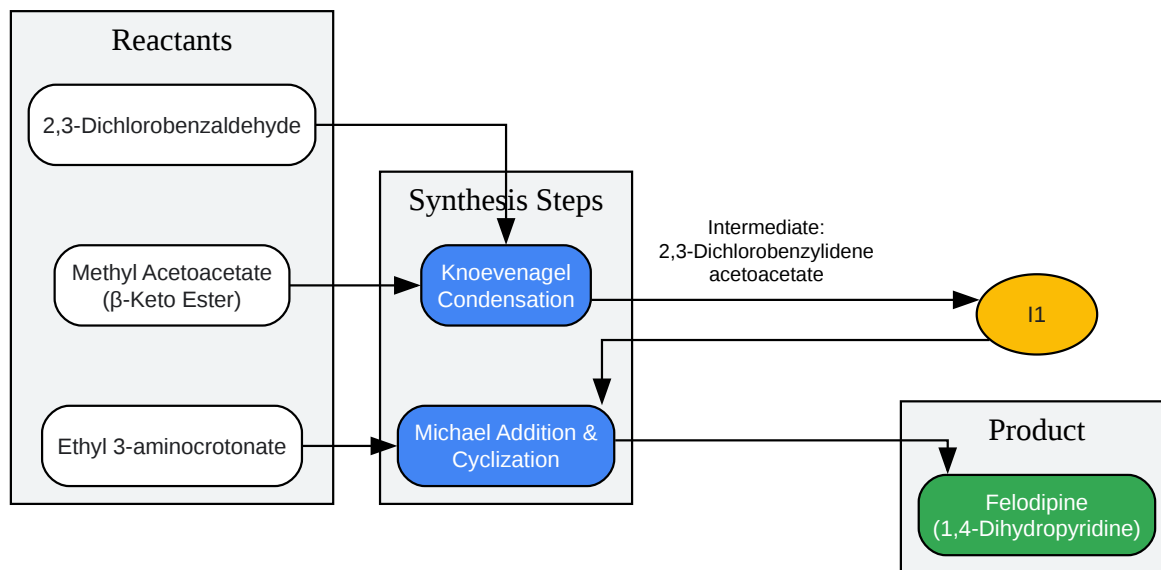
Note: Predicted fragmentation pattern based on common fragmentation pathways for esters and ketones.

Applications in Drug Development

Methyl 3-oxohexanoate and its analogs, such as methyl acetoacetate, are crucial intermediates in the synthesis of various pharmaceuticals. A prominent example is their use in the Hantzsch pyridine synthesis to produce 1,4-dihydropyridine derivatives, a class of compounds known for their efficacy as calcium channel blockers in the treatment of hypertension.^{[9][10]}

Logical Workflow: Hantzsch Pyridine Synthesis of Felodipine

The following diagram illustrates the logical workflow for the synthesis of the antihypertensive drug felodipine, highlighting the role of a β -keto ester like methyl acetoacetate, an analog of **methyl 3-oxohexanoate**.^{[11][12][13]}



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